4-Iodo-1-(2-methoxypropan-2-yl)imidazole
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Overview
Description
4-Iodo-1-(2-methoxypropan-2-yl)imidazole is a useful research compound. Its molecular formula is C7H11IN2O and its molecular weight is 266.082. The purity is usually 95%.
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Scientific Research Applications
Radiosensitization in Cancer Treatment
4-Iodo-1-(2-methoxypropan-2-yl)imidazole derivatives have been studied for their potential as radiosensitizers. Radiosensitizers are compounds that make cancer cells more sensitive to radiation therapy. Gupta et al. (1985) synthesized a series of these derivatives and found them to be effective in sensitizing hypoxic Chinese hamster cells to radiation, indicating a potential application in cancer treatment (Gupta et al., 1985).
Antiproliferative Activity Against Cancer Cells
The compound has been explored for its antiproliferative properties against human non-small cell lung carcinoma. Dake et al. (2017) synthesized various substituted imidazole derivatives, including 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol, which showed promising results in inhibiting the growth of cancer cells in vitro (Dake et al., 2017).
Corrosion Inhibition
Imidazole derivatives, including those related to this compound, have been investigated for their use as corrosion inhibitors. Prashanth et al. (2021) synthesized new imidazole derivatives and explored their potential in protecting mild steel in acidic solutions. Their research indicated that these compounds could serve as efficient corrosion inhibitors (Prashanth et al., 2021).
Synthesis and Characterization
Research into the synthesis and characterization of imidazole derivatives, including 4-Iodo-1H-imidazole, is an ongoing field of study. Ru (2011) reported on the synthesis of 4-Iodo-1H-imidazole, detailing the process and structural characterization, which is vital for understanding the compound's properties and potential applications (Ru, 2011).
Molecular Reactivity and Potential Biomedical Applications
Hossain et al. (2018) studied the reactivity of imidazole derivatives using spectroscopic characterization and computational study. They investigated the potential interaction of these compounds with antihypertensive protein hydrolase, suggesting possible biomedical applications (Hossain et al., 2018).
Mechanism of Action
Mode of Action
Imidazole derivatives are known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .
Properties
IUPAC Name |
4-iodo-1-(2-methoxypropan-2-yl)imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-7(2,11-3)10-4-6(8)9-5-10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCRQDRFCCWVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(N1C=C(N=C1)I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.